Siamycin I

Descripción general

Descripción

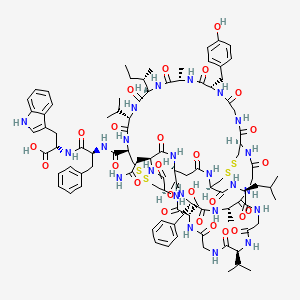

Siamycin I es un tripéptido tricíclico de 21 residuos, clasificado como un péptido lazo, producido por actinomicetos, específicamente del género Streptomyces . Este compuesto ha atraído una atención significativa debido a sus potentes actividades biológicas, incluyendo propiedades anti-VIH y antibacterianas .

Aplicaciones Científicas De Investigación

Siamycin I tiene una amplia gama de aplicaciones de investigación científica:

Química: Usado como un compuesto modelo para estudiar la estructura y función de los péptidos lazo.

Medicina: Explorado como un posible agente terapéutico para el VIH debido a su capacidad de inhibir la fusión del VIH.

Industria: Posibles aplicaciones en el desarrollo de nuevos antibióticos y agentes antivirales.

Mecanismo De Acción

Siamycin I ejerce sus efectos a través de varios mecanismos:

Análisis Bioquímico

Biochemical Properties

Siamycin I interacts with various biomolecules, including enzymes and proteins, to exert its effects. It inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . This compound suppresses the expression of both fsrBDC and gelE-sprE transcripts .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It is effective against acute HIV type 1 (HIV-1) and HIV-2 infections . It inhibits fusion between C8166 cells and CEM-SS cells chronically infected with HIV . This compound also attenuates biofilm formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with lipid II and inhibits cell wall biosynthesis . It has been suggested that this compound binds noncovalently . An HIV-1 resistant variant was selected by in vitro passage of virus in the presence of increasing concentrations of this compound .

Temporal Effects in Laboratory Settings

This compound has shown to have different effects over time in laboratory settings. It inhibits both gelatinase production and GBAP production at submicromolar concentrations . It also inhibits E. faecalis cell growth at concentrations above micromolar concentrations .

Metabolic Pathways

It is known that this compound interacts with lipid II and inhibits cell wall biosynthesis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Siamycin I se aísla típicamente del caldo de fermentación de cepas de Streptomyces . El medio de fermentación a menudo incluye lactosa, dextrina, glucosa, licor de maíz, salvado de arroz, fosfato dihidrógeno de potasio y cloruro de cobalto, mantenido a un pH de 7.0 . El proceso de fermentación se lleva a cabo a 28°C durante aproximadamente 88 horas con agitación continua .

Métodos de Producción Industrial: La producción industrial de this compound involucra la fermentación a gran escala seguida de la extracción usando n-butanol . El extracto se somete entonces a técnicas cromatográficas, incluyendo cromatografía en gel de sílice de fase inversa y cromatografía en columna Sephadex LH-20, para purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Siamycin I se somete a diversas reacciones químicas, incluyendo:

Sustitución: this compound puede participar en reacciones de sustitución, particularmente en sus residuos de aminoácidos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno u otros peróxidos.

Agentes Reductores: Ditiotreitol o beta-mercaptoetanol.

Reactivos de Sustitución: Diversos nucleófilos dependiendo del residuo objetivo.

Productos Principales: Los productos principales de estas reacciones incluyen formas oxidadas o reducidas de this compound, así como derivados sustituidos con actividades biológicas modificadas .

Comparación Con Compuestos Similares

Siamycin I es único entre los péptidos lazo debido a su estructura tricíclica específica y sus potentes actividades biológicas . Compuestos similares incluyen:

Siamycin II: Estructuralmente relacionado con this compound pero con ligeras variaciones en la composición de aminoácidos.

Humidimycin: Otro péptido lazo con fuertes actividades antimicrobianas.

Microcin J25: Un péptido lazo bien conocido con propiedades antibacterianas.

This compound destaca por su doble actividad contra el VIH y las bacterias, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYRKTDGDMHVHR-NEKRQKPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H131N23O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167811 | |

| Record name | Siamycin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2163.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164802-68-0 | |

| Record name | Siamycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siamycin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.